molecular formula C19H21N5OS B2414523 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 573707-10-5

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2414523
CAS No.: 573707-10-5
M. Wt: 367.47
InChI Key: LHOBDYACORILPR-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13(2)14-8-10-16(11-9-14)21-17(25)12-26-19-23-22-18(24(19)20)15-6-4-3-5-7-15/h3-11,13H,12,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOBDYACORILPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a compound characterized by its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C19H21N5OS, with a molecular weight of 367.47 g/mol. The structural features include a triazole ring and a thioether linkage, which are critical for its biological interactions.

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities due to their ability to interact with biological targets such as enzymes and receptors. The thioether group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity. The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression.

Neuropharmacological Effects

Research also suggests that this compound may possess neuropharmacological properties. It has been tested for anxiolytic and antidepressant activities using animal models. For example, in forced swim tests and elevated plus maze tests, compounds based on the triazole structure demonstrated reduced anxiety-like behavior.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntimicrobialDisk diffusion assayEffective against E. coli
AnticancerMTT assayIC50 = 6.2 μM (HCT-116)
NeuropharmacologicalElevated plus mazeReduced anxiety behavior
AntioxidantDPPH radical scavengingSignificant scavenging activity

Case Studies

  • Anticancer Evaluation : A study assessed the anticancer activity of a related triazole derivative against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Neuropharmacological Assessment : In a behavioral study involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements in both anxiety and depressive symptoms compared to control groups.
  • Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected potency.

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